molecular formula C20H22N6O5 B12505996 6-(5-Methylfuran-2-yl)-5-nitro-N4-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)pyrimidine-2,4-diamine

6-(5-Methylfuran-2-yl)-5-nitro-N4-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)pyrimidine-2,4-diamine

Cat. No.: B12505996
M. Wt: 426.4 g/mol
InChI Key: ZRDKLABJNYITIT-UHFFFAOYSA-N
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Description

6-(5-methylfuran-2-yl)-5-nitro-N4-({6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methyl)pyrimidine-2,4-diamine is a complex organic compound with a unique structure that includes a furan ring, a nitro group, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-methylfuran-2-yl)-5-nitro-N4-({6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methyl)pyrimidine-2,4-diamine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Nitration: Introduction of the nitro group is usually done using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.

    Pyrimidine core construction: This involves the condensation of suitable aldehydes or ketones with guanidine derivatives.

    Final coupling: The final step involves coupling the furan and pyrimidine intermediates under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(5-methylfuran-2-yl)-5-nitro-N4-({6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The furan ring and other functional groups can be oxidized under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Various nucleophiles can substitute the nitro group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to various oxygenated products.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Materials Science: It could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(5-methylfuran-2-yl)-5-nitro-N4-({6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methyl)pyrimidine-2,4-diamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-6-(5-methylfuran-2-yl)heptan-2-one: Another compound with a furan ring, but differing in its overall structure and functional groups.

    2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with a similar pyrimidine core but different substituents.

Uniqueness

6-(5-methylfuran-2-yl)-5-nitro-N4-({6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methyl)pyrimidine-2,4-diamine is unique due to its combination of a furan ring, nitro group, and pyrimidine core, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C20H22N6O5

Molecular Weight

426.4 g/mol

IUPAC Name

6-(5-methylfuran-2-yl)-5-nitro-4-N-[[6-(oxolan-3-yloxymethyl)pyridin-2-yl]methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C20H22N6O5/c1-12-5-6-16(31-12)17-18(26(27)28)19(25-20(21)24-17)22-9-13-3-2-4-14(23-13)10-30-15-7-8-29-11-15/h2-6,15H,7-11H2,1H3,(H3,21,22,24,25)

InChI Key

ZRDKLABJNYITIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=C(C(=NC(=N2)N)NCC3=NC(=CC=C3)COC4CCOC4)[N+](=O)[O-]

Origin of Product

United States

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